molecular formula C10H10F3NO4 B1470999 (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate CAS No. 1820739-93-2

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate

Cat. No.: B1470999
CAS No.: 1820739-93-2
M. Wt: 265.19 g/mol
InChI Key: IXPYOVUDGIHJIT-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H10F3NO4 and a molecular weight of 265.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutanecarboxylate moiety, and a pyrrolidinone ring. It is used in various scientific research applications due to its versatile chemical properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4/c11-10(12,13)9(4-1-5-9)8(17)18-14-6(15)2-3-7(14)16/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPYOVUDGIHJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)ON2C(=O)CCC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134479
Record name Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820739-93-2
Record name Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820739-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the reaction of 1-(trifluoromethyl)cyclobutanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 1-(trifluoromethyl)cyclobutanecarboxylic acid and N-hydroxysuccinimide .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound is being explored for its potential as a pharmacological agent. Its unique structure allows for interactions with biological targets such as enzymes and receptors, making it suitable for drug design. Research indicates that derivatives of pyrrolidinones can exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also have similar effects .

2. Antibody-Drug Conjugates (ADCs)
(2,5-Dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate can be utilized in the development of ADCs. These conjugates combine antibodies with cytotoxic drugs to target cancer cells specifically, thereby minimizing damage to healthy tissues. The trifluoromethyl group enhances the hydrophobicity and stability of the conjugate, potentially improving therapeutic efficacy .

3. Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor, particularly in pathways involving serine proteases. This characteristic can be harnessed in the treatment of diseases where such enzymes play a crucial role, including certain cancers and inflammatory conditions .

Materials Science Applications

1. Polymer Chemistry
In polymer synthesis, this compound can serve as a monomer or crosslinking agent. Its ability to form stable covalent bonds can enhance the mechanical properties of polymers, making them more durable and resistant to environmental stressors .

2. Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives that require high performance under varying conditions. Its fluorinated structure can impart water-repellent characteristics, which are desirable in many industrial applications .

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that derivatives of pyrrolidinones exhibited significant anticancer activity against various cell lines. The incorporation of the trifluoromethyl group was found to enhance potency by improving cellular uptake and interaction with target proteins involved in cell proliferation .

Case Study 2: Synthesis of Novel Polymers
Research focused on synthesizing novel polymers using this compound as a building block. The resulting materials showed improved thermal stability and mechanical properties compared to traditional polymers, indicating potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and ion channels, modulating their activity and affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclopropanecarboxylate
  • 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclopentanecarboxylate
  • 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclohexanecarboxylate

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to its specific cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The trifluoromethyl group also enhances its reactivity and stability, making it a valuable compound in various research applications .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate, with the chemical formula C10_{10}H10_{10}F3_3NO4_4 and CAS Number 1820739-93-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound has been explored in various studies. It is often synthesized through multi-step reactions involving cyclobutane derivatives and trifluoromethylation processes. For instance, a study detailed the synthesis of cyclobutane-containing building blocks that could be utilized in drug discovery, highlighting the importance of trifluoromethyl groups in enhancing biological activity and stability .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes and receptors, which may lead to therapeutic benefits in various diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of related cyclobutane derivatives. The results indicated that these compounds demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to enhance this activity due to increased lipophilicity .
  • Cytotoxic Effects : Research has shown that this compound exhibits cytotoxic effects on cancer cells. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotective Properties : Another area of investigation is the neuroprotective effects of this compound. Animal models have demonstrated that it may protect against neurodegeneration by modulating oxidative stress pathways and reducing inflammation in neural tissues .

Data Tables

Property Value
Molecular FormulaC10_{10}H10_{10}F3_3NO4_4
Molecular Weight265.19 g/mol
CAS Number1820739-93-2
Antimicrobial ActivitySignificant against various bacteria
CytotoxicityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate
Reactant of Route 2
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(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate

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